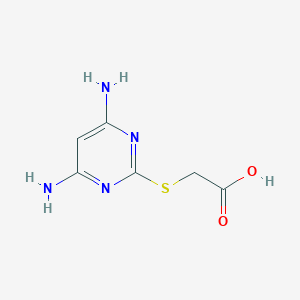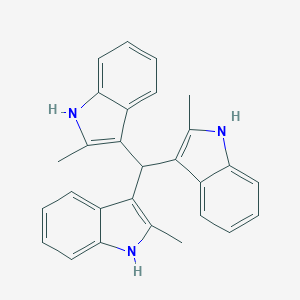
N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide
Descripción general
Descripción
“N-(3-chloroquinoxalin-2-yl)benzenesulfonamide” is a chemical compound with the CAS Number: 166271-34-7 . It has a molecular weight of 319.77 . The compound is typically stored at 4°C and is available in powder form .
Molecular Structure Analysis
The InChI Code for “N-(3-chloroquinoxalin-2-yl)benzenesulfonamide” is 1S/C14H10ClN3O2S/c15-13-14 (17-12-9-5-4-8-11 (12)16-13)18-21 (19,20)10-6-2-1-3-7-10/h1-9H, (H,17,18) .Physical And Chemical Properties Analysis
“N-(3-chloroquinoxalin-2-yl)benzenesulfonamide” is a solid at room temperature . It has a molecular weight of 319.77 .Aplicaciones Científicas De Investigación
Proteomics Research
N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide: is utilized in proteomics research, where it serves as a biochemical tool for the study of protein expression and function. Its molecular properties allow it to interact with specific proteins, which can be useful for identifying protein-protein interactions and understanding the role of proteins in various biological processes .
Enzyme Inhibition Studies
This compound has been identified as a potential enzyme inhibitor. It can be used to study the inhibition kinetics of various enzymes, which is crucial for understanding metabolic pathways and the development of new drugs .
Molecular Docking Simulations
In silico studies, such as molecular docking simulations, benefit from the use of N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide . Researchers can model how this compound interacts with other molecules, which is valuable for drug design and predicting biological activity .
Biological Assays Development
The compound’s unique structure makes it suitable for developing biological assays. It can be used as a reagent or a marker in assays designed to detect or quantify biological or chemical processes .
Pharmacological Research
Pharmacological studies often require compounds with specific characteristicsN-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide can be used to explore pharmacodynamics and pharmacokinetics, aiding in the discovery of therapeutic agents .
Chemical Synthesis of Novel Compounds
As a building block in chemical synthesis, this compound can be used to create novel molecules. Its reactive sites enable it to undergo various chemical reactions, leading to the synthesis of new compounds with potential applications in medicine and materials science .
Antimicrobial Activity Screening
Research into antimicrobial agents can utilize N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide to screen for antimicrobial activity. Its structure may interact with bacterial or viral components, which is useful for identifying new antimicrobial compounds .
Analytical Chemistry Applications
In analytical chemistry, this compound can be employed as a standard or a reference material. Its well-defined properties make it suitable for calibrating instruments or validating analytical methods .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mecanismo De Acción
Target of Action
Quinoxaline derivatives, in general, have been reported to interact with a wide range of targets, receptors, or microorganisms .
Mode of Action
Quinoxaline derivatives are known to interact with their targets, leading to various biochemical changes .
Biochemical Pathways
Quinoxaline derivatives have been reported to influence a variety of biochemical pathways, resulting in a wide spectrum of biological effects .
Result of Action
Quinoxaline derivatives have been reported to exhibit a wide range of biological activities .
Propiedades
IUPAC Name |
N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S/c1-10-6-8-11(9-7-10)22(20,21)19-15-14(16)17-12-4-2-3-5-13(12)18-15/h2-9H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPCPLUKDJWCIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350392 | |
| Record name | N-(3-Chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4029-41-8 | |
| Record name | N-(3-Chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide](/img/structure/B187996.png)

![2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B187998.png)
![3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B188001.png)

![N-[2-(4-chlorophenoxy)ethyl]-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B188004.png)
![2-[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one](/img/structure/B188006.png)


![6-Amino-3-methyl-4-(5-methylfuran-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B188013.png)



![2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid](/img/structure/B188019.png)